![molecular formula C20H20BrN5 B2469426 3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866870-56-6](/img/structure/B2469426.png)

3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

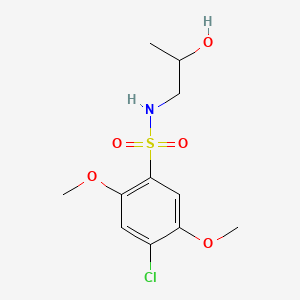

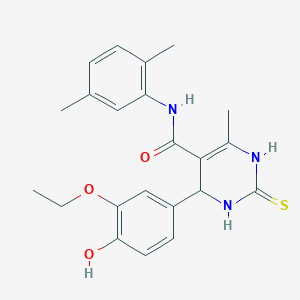

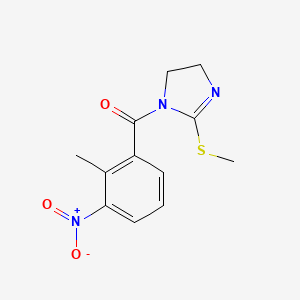

The compound “3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, a pentyl group, a triazolo ring, and a quinazolin-5-amine ring .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, related compounds such as triazoloquinazolines are typically synthesized through multi-step reactions involving nucleophilic substitution, cyclization, and other transformations .

Molecular Structure Analysis

The molecule likely has a complex 3D structure due to the presence of multiple ring systems. The π-π interactions between the heterocyclic part and π-donating substituents could influence its molecular properties .

Chemical Reactions Analysis

The compound, due to its functional groups, might undergo various chemical reactions. For instance, the bromophenyl group might undergo nucleophilic aromatic substitution, and the amine group might participate in condensation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the bromine atom might increase its molecular weight and polarity .

科学的研究の応用

Antihistaminic Activity

Several studies have synthesized novel triazoloquinazolinone derivatives to investigate their potential as H1-antihistaminic agents. These compounds showed significant protection against histamine-induced bronchospasm in animal models, indicating their potential utility in treating allergic conditions without causing sedation commonly associated with other antihistaminic drugs (Alagarsamy et al., 2008), (Alagarsamy et al., 2009).

Adenosine Receptor Antagonism

Research on triazoloquinazolines has also identified their potential as adenosine receptor (AR) antagonists, with specific compounds showing potent and selective antagonism at various AR subtypes. This property suggests their application in the development of treatments for conditions modulated by adenosine receptors, such as certain types of cancer, neurological disorders, and cardiovascular diseases (Burbiel et al., 2016).

Antibacterial and Nematicidal Properties

Compounds derived from triazoloquinazolines have been evaluated for their antibacterial and nematicidal activities. Some derivatives exhibited significant growth inhibition against various bacterial strains and demonstrated promising nematicidal properties, indicating their potential application in the development of new antimicrobial and nematicidal agents (Mood et al., 2022), (Reddy et al., 2016).

Anticancer Activity

Triazoloquinazolinone derivatives have also been explored for their anticancer activities, with some compounds showing significant cytotoxic effects against various cancer cell lines. This research avenue is crucial for the development of novel anticancer therapies with potentially lower side effects compared to current treatments (Reddy et al., 2015).

作用機序

Target of Action

Similar compounds, such as n-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine, have shown promising anti-hiv and antibacterial activities . Therefore, it’s plausible that this compound may also target HIV proteins or bacterial cells.

Mode of Action

Based on the activities of structurally similar compounds, it can be inferred that it might interact with its targets (possibly hiv proteins or bacterial cells) and induce changes that inhibit their function .

Biochemical Pathways

Given its potential anti-hiv and antibacterial activities, it may affect pathways related to viral replication or bacterial growth .

Result of Action

Based on the activities of structurally similar compounds, it can be inferred that it might inhibit the function of its targets, leading to a decrease in hiv replication or bacterial growth .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(3-bromophenyl)-N-pentyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN5/c1-2-3-6-12-22-19-16-10-4-5-11-17(16)26-20(23-19)18(24-25-26)14-8-7-9-15(21)13-14/h4-5,7-11,13H,2-3,6,12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPQBFQQXCWAFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate](/img/structure/B2469347.png)

![(E)-4-(Dimethylamino)-N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2469352.png)

![(2,4-dimethylphenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2469359.png)